molecular formula C20H17NO B359910 N-phenyl-2-(4-phenylphenyl)acetamide CAS No. 848175-28-0

N-phenyl-2-(4-phenylphenyl)acetamide

Cat. No.: B359910
CAS No.: 848175-28-0
M. Wt: 287.4g/mol
InChI Key: AXYLCOAYJVYTJP-UHFFFAOYSA-N
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Description

N-phenyl-2-(4-phenylphenyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmaceutical research. Acetamide moieties are recognized as privileged structures in drug discovery, present in a broad range of therapeutic agents targeting various conditions . The molecular structure of this compound, featuring a biphenyl core linked to an N-phenyl acetamide group, makes it a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of new pharmacologically active compounds. While specific biological data for this compound is limited, research on closely related structural analogs provides strong justification for its investigation. Notably, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated significant anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model . These studies highlight the potential of the N-phenylacetamide framework for central nervous system (CNS) targeting. Furthermore, the biphenyl component is a common feature in compounds interacting with various neuronal receptors and channels. The most active analog from these studies was identified as a moderate binder to the neuronal voltage-sensitive sodium channel (site 2), suggesting a potential mechanism of action for related compounds . This compound is supplied for Research Use Only and is intended for use by qualified researchers in vitro. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

848175-28-0

Molecular Formula

C20H17NO

Molecular Weight

287.4g/mol

IUPAC Name

N-phenyl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H17NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22)

InChI Key

AXYLCOAYJVYTJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=C3

solubility

1.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

SAR Insights :

  • The pyrrolidine-2,5-dione core in earlier analogs is critical for activity; replacing it with an acetamide chain retains efficacy but alters target specificity .
  • Biphenyl vs. Piperazine : Biphenyl substitution may reduce water solubility but enhance blood-brain barrier penetration compared to piperazine derivatives.

Clinical Potential: Compound 20’s activity in the 6-Hz model positions it as a candidate for therapy-resistant epilepsy, a niche where traditional AEDs fail .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-phenyl-2-(4-phenylphenyl)acetamide derivatives with high purity?

  • Methodological Answer : The synthesis typically involves alkylation of amines with chloroacetophenone derivatives under optimized conditions (e.g., 2-chloro-1-(3-chlorophenyl)ethanone as an alkylating agent). Post-synthesis purification via column chromatography and characterization using HPLC (retention times: 5–15 min) and 1H^1\text{H}/13C^{13}\text{C} NMR (δ 4.33 ppm for methylene linker, aromatic protons at δ 6.81–7.86 ppm) ensures structural integrity . Crystallographic validation using SHELX software confirms molecular packing and hydrogen-bonding networks .

Q. How can researchers confirm the structural identity of synthesized this compound analogs?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR : Distinct signals for piperazine protons (δ 3.06–3.93 ppm) and amide NH (δ 8.5–10 ppm) .
  • Mass spectrometry : ESI-MS molecular ion peaks (e.g., [M+H]+^+ at m/z 423.1 for compound 20) .
  • Elemental analysis : Carbon/hydrogen/nitrogen content matching theoretical values (e.g., C: 62.3%, H: 4.8%, N: 8.2%) .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating the anticonvulsant activity of this compound derivatives?

  • Methodological Answer :

  • In vivo models :
  • Maximal electroshock (MES) : Measures protection against tonic hindlimb extension (ED50_{50} values calculated via probit analysis) .
  • 6-Hz psychomotor seizure test : Identifies compounds active against therapy-resistant epilepsy (e.g., compound 20 protected 25–100% of mice at 0.5–4h post-administration) .
  • In vitro assays : Sodium channel (site 2) binding assays (e.g., compound 20 showed IC50_{50} = 0.42 µM) .

Q. How do structural modifications (e.g., trifluoromethyl vs. chlorine substituents) impact anticonvulsant efficacy and neurotoxicity?

  • Methodological Answer :

  • 3-(Trifluoromethyl) derivatives : Higher MES activity (ED50_{50} = 30 mg/kg) due to increased lipophilicity and CNS penetration .
  • 3-Chloro analogs : Inactive in MES but lower neurotoxicity (TD50_{50} > 500 mg/kg) .
  • SAR insights : The pyrrolidine-2,5-dione core is critical for activity; replacing it with an amide chain reduces potency but improves metabolic stability .

Q. How should researchers address contradictions in activity data between MES and 6-Hz models?

  • Methodological Answer :

  • MES specificity : Reflects broad-spectrum sodium channel modulation (e.g., compound 20’s binding to site 2) .
  • 6-Hz activity : Suggests novel mechanisms (e.g., calcium channel inhibition or GABAergic effects) .
  • Resolution : Cross-validate using in vitro electrophysiology (e.g., patch-clamp assays) to identify off-target effects .

Q. What strategies optimize the therapeutic index (TD50 _{50}/ED50_{50}) of this compound analogs?

  • Methodological Answer :

  • Electron-withdrawing groups : CF3_3 substituents enhance selectivity (e.g., compound 20’s PI = 4.7 vs. phenytoin’s PI = 2.1) .
  • Dosing regimens : Time-dependent efficacy (e.g., 50% protection at 0.5h vs. 100% at 4h) suggests staggered administration .

Data Analysis and Interpretation

Q. How can crystallographic data (e.g., SHELX outputs) inform SAR studies?

  • Methodological Answer :

  • Hydrogen bonding : ORTEP-3 visualizations reveal intermolecular interactions (e.g., N–H···O bonds) stabilizing active conformations .
  • Torsion angles : Piperazine ring puckering (e.g., 45°–60°) affects receptor binding .

Q. What statistical methods are recommended for analyzing dose-response relationships in anticonvulsant studies?

  • Methodological Answer :

  • Probit analysis : Calculates ED50_{50}/TD50_{50} with 95% confidence intervals (e.g., compound 20’s ED50_{50} = 28.6 mg/kg) .
  • ANOVA : Compares group means across multiple doses (e.g., 30–300 mg/kg) and timepoints .

Tables for Key Findings

Compound MES ED50_{50} (mg/kg) 6-Hz Activity Neurotoxicity TD50_{50} (mg/kg)
2028.6Active (25–100%)>500
2445.2Inactive100

Table 1 : Pharmacological profile of select derivatives .

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